Tetrahydro-2-furoic (2-pyridylmethylene)hydrazide
Description
Tetrahydro-2-furoic (2-pyridylmethylene)hydrazide is a hydrazide derivative featuring a tetrahydrofuran (THF) ring fused to a carboxylic acid group (tetrahydro-2-furoic acid) and a hydrazide moiety conjugated with a pyridylmethylene group. This compound belongs to a broader class of acyl hydrazides, which are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and applications in polymer chemistry . The tetrahydrofuran ring contributes to its conformational rigidity, while the pyridylmethylene group enhances its capacity for π-π stacking and hydrogen bonding, critical for interactions with biological targets .
Properties
IUPAC Name |
N-[(E)-pyridin-2-ylmethylideneamino]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(10-5-3-7-16-10)14-13-8-9-4-1-2-6-12-9/h1-2,4,6,8,10H,3,5,7H2,(H,14,15)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHMZHDBTCGIPJ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NN=CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C(=O)N/N=C/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429606 | |
| Record name | NSC204773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60943-77-3 | |
| Record name | NSC204773 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC204773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDRO-2-FUROIC (2-PYRIDYLMETHYLENE)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-furoic (2-pyridylmethylene)hydrazide typically involves the reaction of tetrahydro-2-furoic acid with 2-pyridylmethylenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-furoic (2-pyridylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce hydrazine derivatives, and substitution reactions can lead to a variety of substituted hydrazides.
Scientific Research Applications
Pharmaceutical Applications
Tetrahydro-2-furoic (2-pyridylmethylene)hydrazide serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been utilized in the development of drugs for treating conditions such as benign prostatic hyperplasia and bacterial infections.
Drug Development
- Alfuzosin : The reaction of tetrahydro-2-furoic acid with specific amines leads to the formation of alfuzosin, a medication used to treat benign prostatic hyperplasia (BPH). This compound works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .
- Faropenem : Tetrahydro-2-furoic acid is a precursor to faropenem, an antibiotic effective against various bacterial infections, including acute bacterial sinusitis and chronic bronchitis. The synthesis involves chiral resolution processes that enhance its efficacy .
- Tecadenoson : Another notable application includes its role in synthesizing Tecadenoson, which is being researched for its potential use in treating various cardiovascular conditions .
Material Science Applications
Beyond pharmaceuticals, this compound has significant applications in materials science, particularly in the development of sensors and polymers.
Sensor Development
Recent studies have indicated that hydrazide derivatives can be utilized in creating fluorescent sensors for detecting metal ions. For instance, compounds derived from tetrahydro-2-furoic hydrazide have shown promising results in sensing applications due to their ability to change fluorescence properties upon interaction with specific metal ions .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between tetrahydro-2-furoic acid and 2-pyridylmethylene hydrazine. This process can be optimized to yield high purity products suitable for pharmaceutical applications.
Reaction Conditions
The following table summarizes key synthesis parameters:
| Reaction Parameter | Value |
|---|---|
| Temperature | 60°C - 80°C |
| Solvent | Ethanol or Methanol |
| Reaction Time | 4 - 6 hours |
| Yield | 70% - 90% |
Case Studies
Several case studies illustrate the effectiveness of this compound in real-world applications:
Case Study: Antibacterial Activity
A study demonstrated that derivatives of tetrahydro-2-furoic hydrazide exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to established antibiotics .
Case Study: Fluorescent Sensors
Research involving hydrazide derivatives highlighted their potential as fluorescent sensors for heavy metal ions. The compounds showed distinct fluorescence changes when exposed to Cu²⁺ and Fe³⁺ ions, indicating their utility in environmental monitoring applications .
Mechanism of Action
The mechanism of action of Tetrahydro-2-furoic (2-pyridylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Tetrahydro-2-furoic (2-pyridylmethylene)hydrazide with key analogs:
Key Differentiators of this compound
Electronic Profile : The pyridylmethylene group’s electron-deficient nature may enhance interactions with metal ions in enzyme active sites compared to phenyl or fluorophenyl groups .
Synthetic Versatility : Unlike thiazole- or benzothiophene-based hydrazides, the THF core allows for facile functionalization at the oxygen atom, enabling covalent conjugation in polymer scaffolds .
Biological Activity
Tetrahydro-2-furoic (2-pyridylmethylene)hydrazide is a hydrazone derivative that has gained attention due to its potential biological activities. This compound belongs to a class of hydrazides and hydrazones, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes a furoic acid moiety and a pyridine ring. The molecular formula is , with a molecular weight of approximately 178.20 g/mol. The compound's structure contributes to its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Hydrazone derivatives, including this compound, have demonstrated significant antimicrobial properties. A study reported that certain hydrazone compounds exhibited bactericidal effects against various Gram-positive and Gram-negative bacteria. For instance:
- Efficacy Against Bacteria : Compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 6.25 μg/ml to 100 μg/ml against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (μg/ml) | Target Bacteria |
|---|---|---|
| 1 | 6.25 | Salmonella typhimurium |
| 2 | 12.5 | E. coli |
| 3 | 25 | Pseudomonas aeruginosa |
Anticancer Activity
Research has indicated that hydrazone derivatives possess anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro studies have shown that related compounds exhibit IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) .
Anti-inflammatory Effects
Hydrazides have also been studied for their anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of several hydrazone derivatives, including this compound. The study found that these compounds exhibited a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
Case Study 2: Anticancer Activity Assessment
In another investigation, the anticancer potential of this compound was assessed using human breast cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Q & A
Q. What are the key synthetic steps for preparing Tetrahydro-2-furoic (2-pyridylmethylene)hydrazide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the hydrazide backbone. A common approach includes:
- Step 1 : Condensation of tetrahydro-2-furoic acid with hydrazine hydrate to form the hydrazide intermediate.
- Step 2 : Schiff base formation by reacting the hydrazide with 2-pyridinecarboxaldehyde under reflux in ethanol (12–24 hours).
- Step 3 : Purification via recrystallization (ethanol/water) and validation using TLC and NMR . Critical parameters include pH control (6–7) and anhydrous conditions to minimize side reactions.
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., hydrazide NH at δ 9.2–10.5 ppm, pyridyl protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : CHNS/O data validate stoichiometry (e.g., ±0.3% deviation from theoretical values) .
Q. How should researchers handle and store this compound to ensure stability?
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Avoid exposure to strong acids/bases, oxidizers (e.g., peroxides), and moisture. Compatibility tests suggest ethanol or DMSO as safe solvents for dissolution .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Ligand Design : Acts as a chelating agent for transition metals (e.g., Co(II), Ni(II)) in catalysis or bioinorganic studies .
- Pharmacophore Development : Modulates biological activity via pyridyl and hydrazide moieties, explored in antimicrobial or anticancer assays .
Q. What are the standard protocols for assessing its solubility and stability in vitro?
- Solubility : Test in graded ethanol/water mixtures (10–100% v/v) via UV-Vis spectroscopy (λmax ~260–280 nm).
- Stability : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC with C18 columns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield (>80%)?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or molecular sieves to enhance Schiff base formation kinetics.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may reduce reaction time but increase purification complexity .
- Microwave-Assisted Synthesis : Explore reduced reaction times (1–2 hours) with controlled power settings .
Q. How to resolve contradictions between computational (DFT) and experimental structural data?
- Case Study : If DFT-predicted bond lengths (e.g., C=N at 1.28 Å) deviate from X-ray crystallography (1.32 Å), recalibrate basis sets (e.g., B3LYP/6-311++G**) or account for crystal packing effects .
- Vibrational Analysis : Compare experimental IR (e.g., N–H stretch at 3300 cm⁻¹) with DFT-simulated spectra to identify conformational discrepancies .
Q. What strategies validate the compound’s coordination behavior with transition metals?
- Spectroscopic Methods : EPR for paramagnetic metals (e.g., Cu(II)) and UV-Vis for d-d transitions (e.g., Ni(II) complexes at 450–600 nm) .
- Magnetic Susceptibility : SQUID magnetometry to assess metal-ligand stoichiometry and spin states (e.g., high-spin vs. low-spin Fe(III)) .
Q. How to analyze degradation pathways under oxidative stress?
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed furoic acid or pyridyl fragments) under H₂O₂ exposure.
- Kinetic Studies : Plot pseudo-first-order rate constants (k) at varying pH and temperature to model shelf-life .
Q. What computational tools predict bioactivity or toxicity profiles?
- Molecular Docking : Use AutoDock Vina to screen against protein targets (e.g., DNA gyrase for antimicrobial activity).
- ADMET Prediction : SwissADME or ProTox-II models assess logP, bioavailability, and hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
